Physicochemical Properties of N-(2-Pyridyl)oxamic Acid: An In-depth Technical Guide
Physicochemical Properties of N-(2-Pyridyl)oxamic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Pyridyl)oxamic acid is a chemical compound of interest in medicinal chemistry and pharmacology. It is recognized as a metabolite of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam and a degradation product of another NSAID, Lornoxicam.[1][2][3] Furthermore, its structural relationship to oxamic acid suggests potential activity as a lactate dehydrogenase (LDH) inhibitor, a target of interest in cancer metabolism research.[4] This technical guide provides a comprehensive overview of the known physicochemical properties of N-(2-Pyridyl)oxamic acid, detailed experimental protocols for their determination, and visualizations of relevant biological and synthetic pathways.
Core Physicochemical Properties
The fundamental physicochemical properties of N-(2-Pyridyl)oxamic acid are summarized in the tables below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and potential therapeutic applications.
Table 1: General and Chemical Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 2-oxo-2-(pyridin-2-ylamino)acetic acid | [5][6] |
| Synonyms | N-(2-Pyridinyl)oxamic acid, 2-Oxo-2-(2-pyridinylaMino)acetic Acid | [1] |
| CAS Number | 13120-39-3 | [5][7] |
| Chemical Formula | C₇H₆N₂O₃ | [5][7] |
| Molecular Weight | 166.13 g/mol | [5][6][7] |
| Canonical SMILES | C1=CC=NC(=C1)NC(=O)C(=O)O | [6] |
| InChI Key | RQLBRIIHVJSCTG-UHFFFAOYSA-N | [6] |
Table 2: Experimentally Determined and Predicted Physicochemical Data
| Property | Value | Method | Source(s) |
| Melting Point | 196-198 °C | Experimental | [1] |
| pKa | -0.71 ± 0.20 | Predicted | [1] |
| logP | 0.17770 | Predicted | [1] |
| Density | 1.505 ± 0.06 g/cm³ | Predicted | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | Experimental | [1] |
| Polar Surface Area | 79.29 Ų | Predicted | [1] |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties of N-(2-Pyridyl)oxamic acid are provided below. These protocols are adapted from established methods for similar organic compounds.
Determination of Aqueous Solubility
This protocol outlines a general method for determining the aqueous solubility of an organic acid like N-(2-Pyridyl)oxamic acid.
Materials:
-
N-(2-Pyridyl)oxamic acid
-
Distilled or deionized water
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare a series of aqueous solutions with different pH values (e.g., using appropriate buffers).
-
Accurately weigh an excess amount of N-(2-Pyridyl)oxamic acid and add it to a known volume of each aqueous solution in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent if necessary.
-
Determine the concentration of N-(2-Pyridyl)oxamic acid in the supernatant using a validated analytical method such as UV-Vis spectrophotometry (at a predetermined λmax) or HPLC.
-
The solubility is reported as the concentration of the saturated solution at a specific pH and temperature.
Determination of pKa by UV-Vis Spectrophotometry
This protocol is adapted from methods used for determining the pKa of compounds with a UV chromophore that changes with ionization state.
Materials:
-
N-(2-Pyridyl)oxamic acid
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
-
UV-Vis Spectrophotometer
-
pH meter
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of N-(2-Pyridyl)oxamic acid in a suitable solvent (e.g., methanol or water).
-
For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the compound should be kept low to ensure it remains fully dissolved.
-
Measure the UV absorbance spectrum (e.g., from 200 to 400 nm) for each sample.
-
Identify the wavelengths at which the absorbance changes significantly with pH.
-
Plot the absorbance at a selected wavelength against the pH of the buffer solutions.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation.
Determination of logP by HPLC
This protocol describes the determination of the octanol-water partition coefficient (logP) using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
N-(2-Pyridyl)oxamic acid
-
HPLC system with a UV detector and a C18 column
-
Methanol or acetonitrile (HPLC grade)
-
Aqueous buffer (e.g., phosphate buffer)
-
A series of reference compounds with known logP values
Procedure:
-
Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol) and an aqueous buffer. The pH of the aqueous buffer should be adjusted to ensure the compound is in its neutral form.
-
Prepare standard solutions of N-(2-Pyridyl)oxamic acid and the reference compounds in the mobile phase.
-
Inject each standard solution into the HPLC system and record the retention time (t_R).
-
Determine the void time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Calculate log(k) for each compound.
-
Create a calibration curve by plotting the known logP values of the reference compounds against their corresponding log(k) values.
-
Determine the log(k) of N-(2-Pyridyl)oxamic acid and use the calibration curve to determine its logP value.
Relevant Pathways and Workflows
Synthetic Pathway
N-(2-Pyridyl)oxamic acid can be synthesized via the reaction of 2-aminopyridine with diethyl oxalate. The following diagram illustrates the logical workflow for this synthesis.
Caption: Synthetic workflow for N-(2-Pyridyl)oxamic acid.
Metabolic and Degradation Pathways
N-(2-Pyridyl)oxamic acid is a known metabolite of Tenoxicam and a photodegradation product of Lornoxicam. The following diagram illustrates these relationships.
Caption: Formation of N-(2-Pyridyl)oxamic acid from parent drugs.
Potential Signaling Pathway Inhibition
As a derivative of oxamic acid, N-(2-Pyridyl)oxamic acid may act as an inhibitor of lactate dehydrogenase (LDH), which plays a crucial role in anaerobic glycolysis. Inhibition of LDH can impact cellular metabolism and signaling pathways such as the Akt/mTOR pathway.
Caption: LDH inhibition and its potential effect on the Akt/mTOR pathway.
References
- 1. Metabolism of tenoxicam in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of tenoxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. bellevuecollege.edu [bellevuecollege.edu]
- 7. chem.ws [chem.ws]
